molecular formula C25H20N4O3 B2619375 3-(4-methylbenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1207012-98-3

3-(4-methylbenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Katalognummer: B2619375
CAS-Nummer: 1207012-98-3
Molekulargewicht: 424.46
InChI-Schlüssel: IHDCYICBJYSRLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-methylbenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylbenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include 4-methylbenzylamine, m-tolyl hydrazine, and appropriate quinazoline precursors. The synthesis may involve:

    Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.

    Quinazoline core construction: This step may involve condensation reactions between anthranilic acid derivatives and amines.

    Substitution reactions: Introducing the 4-methylbenzyl and m-tolyl groups through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-methylbenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinazoline core or the oxadiazole ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogenating agents, organometallic reagents, or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while substitution reactions could introduce various functional groups, enhancing the compound’s properties.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Could be used in the development of new materials or as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 3-(4-methylbenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include:

    Enzymes: Inhibiting or modulating enzyme activity.

    Receptors: Binding to receptors to elicit a biological response.

    Pathways: Interfering with cellular pathways to induce desired effects, such as apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4(3H)-quinazolinone: A simpler quinazoline derivative with broad applications in medicinal chemistry.

    1,2,4-oxadiazole derivatives: Known for their diverse biological activities and used in various therapeutic areas.

Uniqueness

3-(4-methylbenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinazoline or oxadiazole derivatives.

Biologische Aktivität

The compound 3-(4-methylbenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention for its potential biological activities. Quinazoline derivatives are known for a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis

The synthesis of quinazoline derivatives generally involves multi-step reactions that include cyclization and functionalization. The specific synthetic route for the compound typically involves the following steps:

  • Formation of the Quinazoline Core : Utilizing anthranilic acid and appropriate reagents to form the quinazoline backbone.
  • Introduction of Oxadiazole Moiety : Reacting with m-tolyl isocyanate or similar compounds to introduce the oxadiazole group.
  • Methylbenzyl Substitution : The final step involves the introduction of the 4-methylbenzyl group through alkylation or acylation methods.

Antimicrobial Activity

Recent studies have shown that quinazoline derivatives exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains using the Agar well diffusion method. The results indicated moderate activity against both Gram-positive and Gram-negative bacteria.

CompoundTest OrganismInhibition Zone (mm)MIC (mg/mL)
This compoundStaphylococcus aureus965
Escherichia coli1575
Candida albicans1180

These results suggest that the compound has comparable efficacy to standard antibiotics like ampicillin and vancomycin against certain strains.

The biological activity of this compound can be attributed to its ability to inhibit bacterial gyrase and DNA topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. By interfering with these processes, the compound effectively hinders bacterial growth and proliferation.

Case Studies

In a study published in Medicinal Chemistry, a series of quinazoline derivatives were synthesized and tested for their antimicrobial properties. Among them, compounds similar to our target compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with some derivatives showing enhanced activity due to specific substitutions on the quinazoline ring .

Another investigation focused on the structure-activity relationship (SAR) of quinazoline derivatives indicated that modifications at positions 1 and 3 significantly influenced their antimicrobial potency. The presence of oxadiazole moieties was particularly noted for enhancing bioactivity .

Eigenschaften

CAS-Nummer

1207012-98-3

Molekularformel

C25H20N4O3

Molekulargewicht

424.46

IUPAC-Name

3-[(4-methylphenyl)methyl]-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H20N4O3/c1-15-6-8-17(9-7-15)14-29-24(30)20-11-10-19(13-21(20)26-25(29)31)23-27-22(28-32-23)18-5-3-4-16(2)12-18/h3-13H,14H2,1-2H3,(H,26,31)

InChI-Schlüssel

IHDCYICBJYSRLD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC(=C5)C)NC2=O

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.